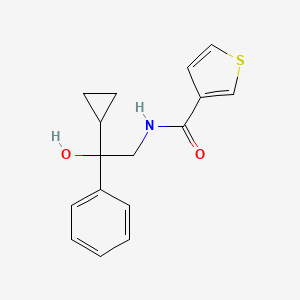![molecular formula C8H5F3N2S B2502415 {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile CAS No. 68672-37-7](/img/structure/B2502415.png)
{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile
説明
“{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile” is a chemical compound with the CAS number 68672-37-7 . It has a molecular weight of 218.20 and a molecular formula of C8H5F3N2S .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an aromatic ring (phenyl group) with an amino group (NH2) and a trifluoromethyl group (CF3) attached. Additionally, it has a sulfanyl group (SH) and a formonitrile group (HCN) attached .科学的研究の応用
Synthesis and Material Applications
Synthesis and Antimicrobial Activities Compounds including 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol were synthesized and exhibited significant antibacterial and antifungal activities. This suggests the potential of {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile and related compounds in antimicrobial applications (Hussain, Sharma, & Amir, 2008).
Structural Variations and Applications in Material Sciences The structural factors of phthalonitriles, including those similar to this compound, were investigated in terms of their crystallographic properties and applications in material-related applications, emphasizing the impact of structural variations on their physical properties (Önal et al., 2018).
Crystal Structure Analysis The crystal structure of molecules related to this compound was determined, providing insights into their molecular interactions and potential implications for material sciences and pharmaceutical applications (Ustabaş et al., 2018).
Polyfunctional Substitution and Biological Potential
Utility in Polyfunctional Substitution The compound was investigated for its utility in developing routes to polyfunctionally substituted derivatives with expected wide biological and physiological potential, indicating its versatility in chemical synthesis (Hassanien, Abdel Hafiz, & Elnagdi, 1999).
Antimicrobial Evaluation of Novel Derivatives Studies aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, similar to this compound, demonstrated the potential of these compounds as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Applications in Kinetic Studies and Quantum Chemistry
Quantifying Reaction Rates with Wine Relevant Nucleophiles A study focused on quantifying reaction rates of quinones with wine-relevant nucleophiles, providing insights into oxidative mechanisms and the protective effect of certain compounds, potentially relevant to molecules similar to this compound (Nikolantonaki & Waterhouse, 2012).
Investigating Tautomeric Behavior in Bioorganics and Medicinal Chemistry The tautomeric behavior of sulfonamide derivatives was investigated, highlighting the significance of molecular conformation in pharmaceutical and biological activities. Such investigations are relevant to understanding the properties and potential applications of this compound-related compounds (Erturk et al., 2016).
特性
IUPAC Name |
[4-amino-3-(trifluoromethyl)phenyl] thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)6-3-5(14-4-12)1-2-7(6)13/h1-3H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVGEJYYHSTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride](/img/structure/B2502335.png)
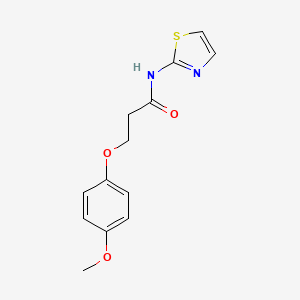
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2502341.png)
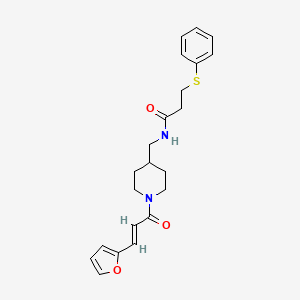
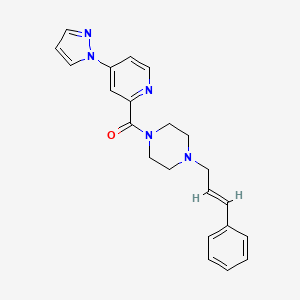

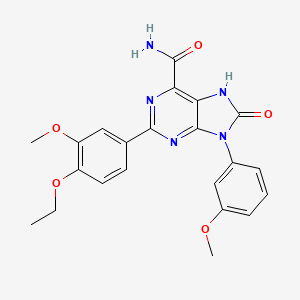
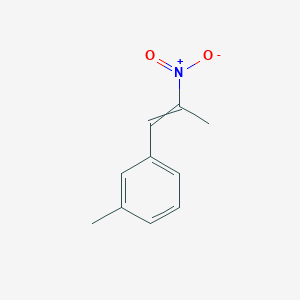
![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)
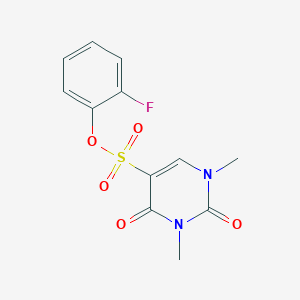
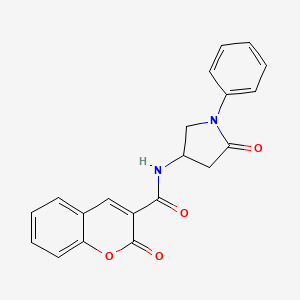
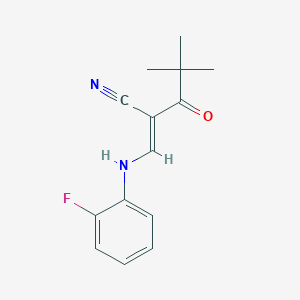
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)
